molecular formula C11H23N B075919 N-butylheptan-4-imine CAS No. 10599-80-1

N-butylheptan-4-imine

Cat. No.: B075919
CAS No.: 10599-80-1
M. Wt: 169.31 g/mol
InChI Key: KPXGPWSHFIXKSZ-UHFFFAOYSA-N
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Description

N-butylheptan-4-imine is an organic compound with the molecular formula C11H23N. It is also known by its IUPAC name, butyl (heptan-4-ylidene)amine. This compound is characterized by the presence of an imine group (C=N) and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylheptan-4-imine can be synthesized through the condensation reaction between butanamine and a suitable aldehyde or ketone. The reaction typically involves the following steps:

    Condensation Reaction: The primary amine (butanamine) reacts with an aldehyde or ketone to form an imine (Schiff base). This reaction is usually carried out under acidic or basic conditions to facilitate the removal of water.

    Purification: The resulting imine is purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butylheptan-4-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

N-butylheptan-4-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of N-butylheptan-4-imine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound can also act as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-butylidene-: Similar structure but with a different alkyl group attached to the imine.

    1-Butanamine, N-propyl-: Another similar compound with a different alkyl group.

Uniqueness

N-butylheptan-4-imine is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications. The presence of the imine group also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

10599-80-1

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-butylheptan-4-imine

InChI

InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3

InChI Key

KPXGPWSHFIXKSZ-UHFFFAOYSA-N

SMILES

CCCCN=C(CCC)CCC

Canonical SMILES

CCCCN=C(CCC)CCC

Origin of Product

United States

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